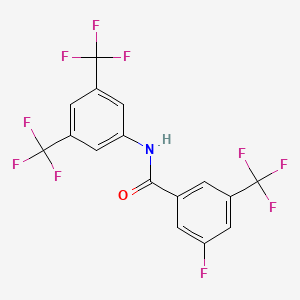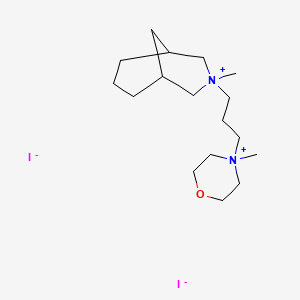
Morpholinium, 4-methyl-4-(3-(3-methyl-3-azoniabicyclo(3.3.1)non-3-yl)propyl)-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholinium, 4-methyl-4-(3-(3-methyl-3-azoniabicyclo(331)non-3-yl)propyl)-, diiodide is a complex organic compound with a unique structure It is characterized by the presence of a morpholinium ion, a bicyclic nonane structure, and two iodine atoms
Métodos De Preparación
The synthesis of Morpholinium, 4-methyl-4-(3-(3-methyl-3-azoniabicyclo(3.3.1)non-3-yl)propyl)-, diiodide typically involves multiple steps. The process begins with the preparation of the morpholinium ion, followed by the introduction of the bicyclic nonane structure. The final step involves the addition of iodine atoms to form the diiodide compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Morpholinium, 4-methyl-4-(3-(3-methyl-3-azoniabicyclo(3.3.1)non-3-yl)propyl)-, diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Morpholinium, 4-methyl-4-(3-(3-methyl-3-azoniabicyclo(3.3.1)non-3-yl)propyl)-, diiodide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound may have applications in industrial processes, such as catalysis and material synthesis.
Mecanismo De Acción
The mechanism of action of Morpholinium, 4-methyl-4-(3-(3-methyl-3-azoniabicyclo(3.3.1)non-3-yl)propyl)-, diiodide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Morpholinium, 4-methyl-4-(3-(3-methyl-3-azoniabicyclo(3.3.1)non-3-yl)propyl)-, diiodide can be compared with other similar compounds, such as:
Morpholinium derivatives: These compounds share the morpholinium ion but differ in their substituents and overall structure.
Bicyclic nonane derivatives: These compounds have a similar bicyclic nonane structure but may lack the morpholinium ion or iodine atoms.
Diiodide compounds: These compounds contain two iodine atoms but differ in their core structure and functional groups. The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
64058-08-8 |
|---|---|
Fórmula molecular |
C17H34I2N2O |
Peso molecular |
536.3 g/mol |
Nombre IUPAC |
4-methyl-4-[3-(3-methyl-3-azoniabicyclo[3.3.1]nonan-3-yl)propyl]morpholin-4-ium;diiodide |
InChI |
InChI=1S/C17H34N2O.2HI/c1-18(9-11-20-12-10-18)7-4-8-19(2)14-16-5-3-6-17(13-16)15-19;;/h16-17H,3-15H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
PJSNFIXEOXHFHW-UHFFFAOYSA-L |
SMILES canónico |
C[N+]1(CCOCC1)CCC[N+]2(CC3CCCC(C3)C2)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


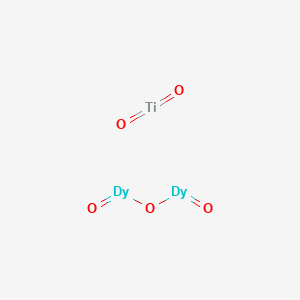
![2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile](/img/structure/B13779573.png)
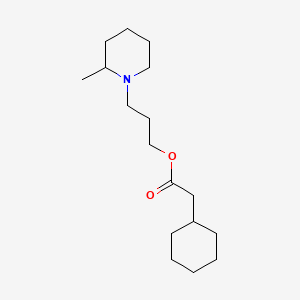
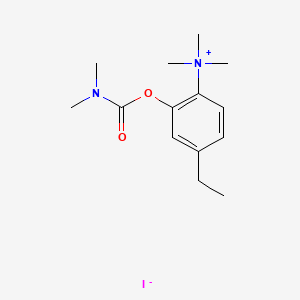

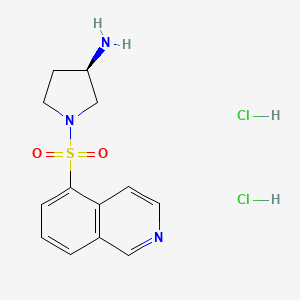

![Methyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B13779621.png)
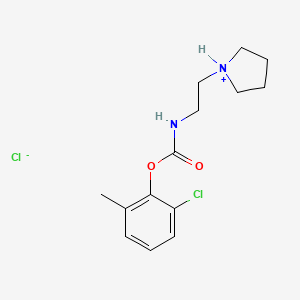
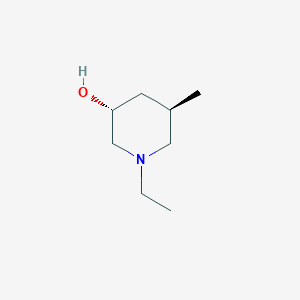
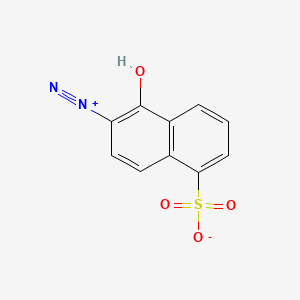
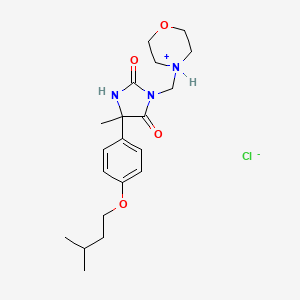
![copper;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride](/img/structure/B13779655.png)
